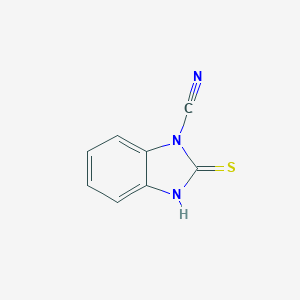
(Tetrahidrofuran-3-il)hidracina clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tetrahydrofuran-3-yl)hydrazine hydrochloride is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique structure, which includes a tetrahydrofuran ring and a hydrazine moiety, making it valuable in various fields such as biochemistry, physiology, pharmacology, and industrial chemistry.
Aplicaciones Científicas De Investigación
(Tetrahydrofuran-3-yl)hydrazine hydrochloride has numerous applications in scientific research:
Chiral Compound Synthesis: It is used to produce enantiomerically pure substances for chemical research and pharmaceutical applications.
Phosphorus-Nitrogen Ligand Chemistry: The compound is involved in innovative rearrangements and coordination chemistry.
Hydrazide-Hydrazones Chemistry: It plays a pivotal role in synthesizing heterocyclic compounds for drug discovery.
Energetic Materials Synthesis: The compound is used to develop high-performance explosives and propellants.
Organic Synthesis and Corrosion Inhibition: It is involved in producing corrosion inhibitors for protecting metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydrofuran-3-yl)hydrazine hydrochloride typically involves the reaction of tetrahydrofuran with hydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity. The process can be summarized as follows:
Reactants: Tetrahydrofuran, hydrazine, hydrochloric acid.
Conditions: Controlled temperature, specific catalysts.
Procedure: The reactants are mixed and allowed to react under controlled conditions to form (Tetrahydrofuran-3-yl)hydrazine hydrochloride.
Industrial Production Methods
In industrial settings, the production of (Tetrahydrofuran-3-yl)hydrazine hydrochloride may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques ensures the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(Tetrahydrofuran-3-yl)hydrazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The hydrazine moiety allows for substitution reactions, leading to the formation of various hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various alkylating agents and nucleophiles can be employed.
Major Products
The major products formed from these reactions include hydrazide-hydrazones, chiral compounds, and energetic materials. These products have significant applications in medicinal chemistry, materials science, and industrial chemistry.
Mecanismo De Acción
The mechanism of action of (Tetrahydrofuran-3-yl)hydrazine hydrochloride involves its interaction with various molecular targets and pathways. The hydrazine moiety allows it to form stable complexes with metals and other substrates, facilitating various chemical transformations. These interactions are crucial for its applications in catalysis, coordination chemistry, and drug discovery .
Comparación Con Compuestos Similares
(Tetrahydrofuran-3-yl)hydrazine hydrochloride can be compared with other similar compounds such as:
- (Tetrahydrofuran-2-yl)hydrazine hydrochloride
- (Tetrahydrofuran-4-yl)hydrazine hydrochloride
- (Pyrrolidine-3-yl)hydrazine hydrochloride
These compounds share similar structural features but differ in their reactivity and applications. (Tetrahydrofuran-3-yl)hydrazine hydrochloride is unique due to its specific ring position and the resulting chemical properties, making it particularly valuable in certain research and industrial applications .
Propiedades
IUPAC Name |
oxolan-3-ylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c5-6-4-1-2-7-3-4;/h4,6H,1-3,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFARIZPHSIGFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158001-24-2 |
Source


|
| Record name | (oxolan-3-yl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B174370.png)









![methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B174404.png)

